Unique 2‑Hydroxy‑7‑Methoxy‑8‑Prenyl Substitution Pattern Defines a Distinct SAR Niche
Isomurrayafoline B is the only naturally occurring monomeric carbazole alkaloid bearing a 2‑hydroxy group in combination with a 7‑methoxy and an 8‑(3‑methylbut‑2‑enyl) prenyl chain. This substitution pattern is confirmed by the original structural elucidation [1] and validated by total synthesis [2]. In contrast, the most common monomeric carbazole alkaloids—murrayafoline A (1‑methoxy‑3‑methyl‑9H‑carbazole), girinimbine (pyrano[3,2‑a]carbazole), mahanine (pyrano[3,2‑a]carbazole with a geranyl‑derived pyran ring), and murrayanine (1‑methoxy‑3‑formyl‑9H‑carbazole)—lack either the C8 prenyl chain, the C2 hydroxyl, or the C7 methoxy group. No other monomeric carbazole alkaloid simultaneously presents all three structural features, making Isomurrayafoline B a chemically distinct entity for SAR exploration.
| Evidence Dimension | Substituent pattern uniqueness (C2‑OH + C7‑OCH₃ + C8‑prenyl) |
|---|---|
| Target Compound Data | 2‑hydroxy‑7‑methoxy‑8‑(3‑methylbut‑2‑enyl)‑9H‑carbazol |
| Comparator Or Baseline | Murrayafoline A (1‑methoxy‑3‑methyl); Murrayanine (1‑methoxy‑3‑formyl); Girinimbine (pyrano‑fused); Mahanine (pyrano‑fused) |
| Quantified Difference | Qualitative structural uniqueness: Isomurrayafoline B is the only monomeric carbazole in Murraya with simultaneous C2‑OH, C7‑OCH₃, and C8‑prenyl groups |
| Conditions | Structural comparison based on published isolation and characterization studies |
Why This Matters
This unique substitution pattern occupies an unexplored region of carbazole chemical space, enabling SAR studies that cannot be conducted with any other commercially available monomeric carbazole alkaloid.
- [1] Ito, C.; Furukawa, H.; et al. Three new carbazole alkaloids from Murraya euchrestifolia. Chem. Pharm. Bull. 1987, 35 (1), 450–452. View Source
- [2] Hesse, R.; et al. Synthesis of prenyl- and geranyl-substituted carbazole alkaloids by DIBAL-H promoted reductive pyran ring opening of dialkylpyrano[3,2-a]carbazoles. Chem. Eur. J. 2014, 20 (35), 10894–10899. View Source
